molecular formula C15H23BClNO4S B7952970 N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7952970
M. Wt: 359.7 g/mol
InChI Key: FKUWFVJVOVCYLG-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a chloropropyl chain, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 3-bromobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Introduction of the Chloropropyl Group: The chloropropyl group is introduced via nucleophilic substitution, where 3-chloropropylamine reacts with the boronate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The boronate ester can participate in oxidation reactions to form boronic acids or reduction reactions to form boranes.

    Coupling Reactions: The boronate ester is a key intermediate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a building block for more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions.

Biology and Medicine

This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

Industry

In materials science, this compound can be used to create polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide depends on its application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The boronate ester can interact with diols and other molecules, forming reversible covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloropropyl)-3-bromobenzenesulfonamide: Similar structure but lacks the boronate ester group.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the chloropropyl group.

    N-(3-Chloropropyl)-benzenesulfonamide: Lacks both the boronate ester and additional substituents on the benzene ring.

Uniqueness

N-(3-Chloropropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both a boronate ester and a sulfonamide group makes it particularly versatile in synthetic chemistry and drug development.

This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

N-(3-chloropropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO4S/c1-14(2)15(3,4)22-16(21-14)12-7-5-8-13(11-12)23(19,20)18-10-6-9-17/h5,7-8,11,18H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUWFVJVOVCYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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